molecular formula C11H13NO2 B3021197 Ethyl 3-(2-aminophenyl)acrylate CAS No. 79655-96-2

Ethyl 3-(2-aminophenyl)acrylate

Cat. No. B3021197
CAS RN: 79655-96-2
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-BQYQJAHWSA-N
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Description

Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is ethyl (2E)-3-(2-aminophenyl)-2-propenoate .


Synthesis Analysis

The synthesis of Ethyl 3-(2-aminophenyl)acrylate involves a mixture of 2-iodoaniline and Pd/C (10 wt% palladium on activated carbon paste and 50% moisture) in 1,4-dioxane . Ethyl acrylate and Et3N are added and the mixture is stirred at 100 °C until the reaction is complete . The solvent is then evaporated under reduced pressure and the residue is purified by column chromatography .


Molecular Structure Analysis

The InChI code for Ethyl 3-(2-aminophenyl)acrylate is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The synthesis of Ethyl 3-(2-aminophenyl)acrylate involves a Heck Reaction . This is a type of chemical reaction in which an unsaturated halide (or triflate) and an alkene (olefin) form a substituted alkene .


Physical And Chemical Properties Analysis

Ethyl 3-(2-aminophenyl)acrylate is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Supramolecular Assembly and Characterization

Ethyl 3-(2-aminophenyl)acrylate's isomer, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was synthesized and characterized, revealing a three-dimensional supramolecular network crucial for self-assembly and molecular conformation processes. This indicates its potential in the development of materials with specific structural properties (Matos et al., 2016).

Polymerization and Material Properties

Ethyl α-(aminomethyl)acrylate, a variant of ethyl 3-(2-aminophenyl)acrylate, undergoes polymerization to form materials that exhibit pH/temperature responsiveness in aqueous media. This highlights its potential in creating responsive materials for various applications (Kohsaka et al., 2015).

Synthesis of Intermediates for Kinase Inhibitors

A novel synthesis approach using ethyl 3-(2-aminophenyl)acrylate analogues for intermediates of aurora 2 kinase inhibitors highlights its importance in medicinal chemistry. This synthesis uses water as a solvent, showcasing a more environmentally benign and efficient method (Xu et al., 2015).

Synthesis of Quinoline Derivatives

The conversion of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, related to ethyl 3-(2-aminophenyl)acrylate, into ethyl 2-aminoquinoline-3-carboxylate demonstrates its utility in synthesizing complex organic compounds, which could be significant in pharmaceutical research (Yan-ping, 2011).

Study of Molecular Conformation and Nonlinear Optical Response

Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, structurally similar to ethyl 3-(2-aminophenyl)acrylate, was studied for its molecular conformation and nonlinear optical response, indicating its potential in developing new materials for optical applications (Rawat & Singh, 2015).

Application in Dental Adhesives

2-(ω-Phosphonooxy-2-oxaalkyl)acrylate monomers, derived from ethyl acrylate, demonstrate potential in developing dental adhesives with high bond strength, signifying its applicability in biomedical materials (Klee & Lehmann, 2010).

Industrial Synthesis and Processing

Ethyl acrylate, closely related to ethyl 3-(2-aminophenyl)acrylate, is extensively used in the production of various industrial products such as varnishes and adhesives. Research on its production process offers insights into efficient and sustainable industrial practices (Chien et al., 2008).

properties

IUPAC Name

ethyl (E)-3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDAZQBINIQSP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-aminophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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